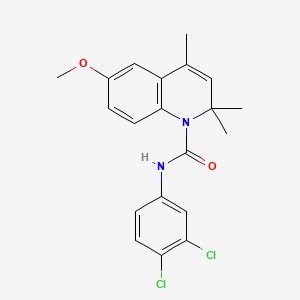![molecular formula C16H14ClN3O4S B11662128 Methyl 6-[(2-amino-2-oxoethyl)sulfanyl]-4-(4-chlorophenyl)-5-cyano-2-oxo-1,2,3,4-tetrahydropyridine-3-carboxylate](/img/structure/B11662128.png)
Methyl 6-[(2-amino-2-oxoethyl)sulfanyl]-4-(4-chlorophenyl)-5-cyano-2-oxo-1,2,3,4-tetrahydropyridine-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le 6-[(2-amino-2-oxoéthyl)sulfanyl]-4-(4-chlorophényl)-5-cyano-2-oxo-1,2,3,4-tétrahydropyridine-3-carboxylate de méthyle est un composé organique complexe doté d’une structure unique qui inclut un cycle tétrahydropyridine, un groupe cyano et un groupe chlorophényl.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse du 6-[(2-amino-2-oxoéthyl)sulfanyl]-4-(4-chlorophényl)-5-cyano-2-oxo-1,2,3,4-tétrahydropyridine-3-carboxylate de méthyle implique généralement des réactions organiques en plusieurs étapes. Une méthode courante comprend les étapes suivantes :
Formation du cycle tétrahydropyridine : Cette étape peut être réalisée par une réaction de cyclisation impliquant des précurseurs appropriés.
Introduction du groupe cyano : Cette étape implique souvent l’utilisation d’agents cyanurants tels que le cyanure de sodium ou le cyanure de potassium dans des conditions contrôlées.
Attachement du groupe chlorophényl : Ceci peut être fait par une réaction de substitution utilisant du chlorure de 4-chlorobenzyl.
Addition des groupes amino et oxoéthyl : Ces groupes peuvent être introduits par des réactions de substitution nucléophile.
Méthodes de production industrielle
La production industrielle de ce composé impliquerait probablement l’optimisation des voies de synthèse susmentionnées afin d’assurer un rendement élevé et une pureté élevée. Cela pourrait inclure l’utilisation de réacteurs automatisés, de systèmes à écoulement continu et de techniques de purification avancées telles que la chromatographie.
Analyse Des Réactions Chimiques
Types de réactions
Le 6-[(2-amino-2-oxoéthyl)sulfanyl]-4-(4-chlorophényl)-5-cyano-2-oxo-1,2,3,4-tétrahydropyridine-3-carboxylate de méthyle peut subir diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé à l’aide d’agents comme le peroxyde d’hydrogène ou le permanganate de potassium.
Réduction : La réduction peut être obtenue en utilisant des réactifs tels que l’hydrure de lithium et d’aluminium ou le borohydrure de sodium.
Substitution : Le composé peut subir des réactions de substitution nucléophile ou électrophile, en fonction des groupes fonctionnels impliqués.
Réactifs et conditions communs
Oxydation : Peroxyde d’hydrogène, permanganate de potassium et autres agents oxydants.
Réduction : Hydrure de lithium et d’aluminium, borohydrure de sodium et autres agents réducteurs.
Substitution : Divers nucléophiles ou électrophiles selon la substitution souhaitée.
Principaux produits formés
Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l’oxydation peut produire des dérivés oxo correspondants, tandis que la réduction peut produire des dérivés amino.
Applications de la recherche scientifique
Chimie
En chimie, ce composé peut être utilisé comme élément de base pour la synthèse de molécules plus complexes. Sa structure unique permet diverses modifications, ce qui en fait un intermédiaire polyvalent en synthèse organique.
Biologie
En recherche biologique, ce composé peut être étudié pour ses activités biologiques potentielles, telles que ses propriétés antimicrobiennes, antivirales ou anticancéreuses. Ses caractéristiques structurales suggèrent qu’il pourrait interagir avec des cibles biologiques de manière unique.
Médecine
En chimie médicinale, ce composé pourrait être exploré pour son potentiel en tant que candidat médicament. Ses divers groupes fonctionnels et sa complexité structurale en font un candidat prometteur pour le développement de médicaments.
Industrie
Dans le secteur industriel, ce composé pourrait être utilisé dans le développement de nouveaux matériaux, tels que des polymères ou des revêtements, en raison de ses propriétés chimiques uniques.
Applications De Recherche Scientifique
METHYL 6-[(CARBAMOYLMETHYL)SULFANYL]-4-(4-CHLOROPHENYL)-5-CYANO-2-OXO-1,2,3,4-TETRAHYDROPYRIDINE-3-CARBOXYLATE has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic effects.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the treatment of diseases where its specific functional groups may play a role.
Industry: The compound is also investigated for its potential use in material science, including the development of new materials with specific properties.
Mécanisme D'action
Le mécanisme d’action du 6-[(2-amino-2-oxoéthyl)sulfanyl]-4-(4-chlorophényl)-5-cyano-2-oxo-1,2,3,4-tétrahydropyridine-3-carboxylate de méthyle dépendrait de son application spécifique. Dans un contexte biologique, il peut interagir avec des enzymes ou des récepteurs, modulant leur activité. Les cibles moléculaires et les voies impliquées devraient être élucidées par des études biochimiques détaillées.
Comparaison Avec Des Composés Similaires
Composés similaires
6-[(2-amino-2-oxoéthyl)sulfanyl]-4-phényl-5-cyano-2-oxo-1,2,3,4-tétrahydropyridine-3-carboxylate de méthyle : Structure similaire mais dépourvue du groupe chlorophényl.
6-[(2-amino-2-oxoéthyl)sulfanyl]-4-(4-méthylphényl)-5-cyano-2-oxo-1,2,3,4-tétrahydropyridine-3-carboxylate de méthyle : Structure similaire mais comportant un groupe méthyle au lieu d’un atome de chlore.
Unicité
La présence du groupe chlorophényl dans le 6-[(2-amino-2-oxoéthyl)sulfanyl]-4-(4-chlorophényl)-5-cyano-2-oxo-1,2,3,4-tétrahydropyridine-3-carboxylate de méthyle le rend unique par rapport à ses analogues. Ce groupe peut influencer la réactivité du composé, son activité biologique et ses propriétés globales, ce qui en fait un composé distinct et précieux pour la recherche et les applications industrielles.
Propriétés
Formule moléculaire |
C16H14ClN3O4S |
|---|---|
Poids moléculaire |
379.8 g/mol |
Nom IUPAC |
methyl 6-(2-amino-2-oxoethyl)sulfanyl-4-(4-chlorophenyl)-5-cyano-2-oxo-3,4-dihydro-1H-pyridine-3-carboxylate |
InChI |
InChI=1S/C16H14ClN3O4S/c1-24-16(23)13-12(8-2-4-9(17)5-3-8)10(6-18)15(20-14(13)22)25-7-11(19)21/h2-5,12-13H,7H2,1H3,(H2,19,21)(H,20,22) |
Clé InChI |
QJRGSBAKRDFJPT-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1C(C(=C(NC1=O)SCC(=O)N)C#N)C2=CC=C(C=C2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N'-[(E)-(3-ethoxy-4-hydroxyphenyl)methylidene]-3-(4-propoxyphenyl)-1H-pyrazole-5-carbohydrazide](/img/structure/B11662046.png)
![N'-[(Z)-[3-(Benzyloxy)-4-methoxyphenyl]methylidene]pyrazine-2-carbohydrazide](/img/structure/B11662056.png)
![2-({1-[(4-Chlorophenyl)methyl]-1H-1,3-benzodiazol-2-YL}sulfanyl)-N'-[(Z)-(3-chlorophenyl)methylidene]acetohydrazide](/img/structure/B11662063.png)
![2-{[5-(4-bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(1E)-1-(4-hydroxy-3-methoxyphenyl)ethylidene]acetohydrazide](/img/structure/B11662069.png)
![N'-[(1E)-1-(2-chlorophenyl)ethylidene]-2-{[4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11662077.png)
![2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(3,4,5-trimethoxyphenyl)methylidene]acetohydrazide](/img/structure/B11662092.png)


![(4E)-4-[4-(diethylamino)benzylidene]-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11662108.png)
![(2E)-3-{4-[(4-bromophenyl)methoxy]-3-ethoxyphenyl}prop-2-enoic acid](/img/structure/B11662112.png)
![4-[(Benzylsulfanyl)methyl]-N'-[(E)-[1-(2,4-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-YL]methylidene]benzohydrazide](/img/structure/B11662116.png)
![N'-[(1E)-1-(3-methoxyphenyl)ethylidene]-2-(1-methyl-1H-pyrrol-2-yl)acetohydrazide](/img/structure/B11662118.png)
![3-(1-Naphthyl)-N'-[(3Z)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11662123.png)
![N'-[(E)-(5-bromo-2-fluorophenyl)methylidene]-2-[(1-methyl-1H-benzimidazol-2-yl)sulfanyl]acetohydrazide](/img/structure/B11662127.png)
